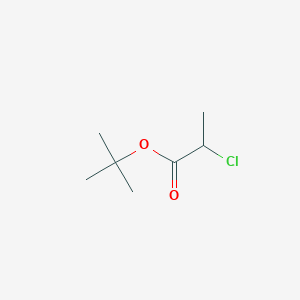

tert-Butyl 2-chloropropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13ClO2 |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

tert-butyl 2-chloropropanoate |

InChI |

InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 |

InChI Key |

YXYWJZNXZGYLNO-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OC(C)(C)C)Cl |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Chloropropanoate

Acid-Catalyzed Esterification of 2-Chloropropanoic Acid with tert-Butanol (B103910)

A primary and straightforward method for producing tert-butyl 2-chloropropanoate is through the direct esterification of 2-chloropropanoic acid with tert-butanol. vulcanchem.com This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to enhance the reaction rate. vulcanchem.com The process involves heating the reactants, often under reflux conditions, to drive the equilibrium towards the formation of the ester and water. vulcanchem.com For the synthesis of the enantiomerically pure (S)-tert-butyl 2-chloropropanoate, (S)-2-chloropropanoic acid is utilized as the starting material. vulcanchem.com This chiral precursor can be synthesized from (S)-alanine through a diazotization reaction in hydrochloric acid. vulcanchem.com The subsequent esterification with tert-butanol proceeds to yield the desired chiral ester. vulcanchem.com Yields for this method have been reported in the range of 64-89%, with high optical purity. vulcanchem.com

A similar acid-catalyzed esterification is employed for the synthesis of tert-butyl chloroacetate, where chloroacetic acid reacts with isobutylene (B52900) in the presence of a strong acid ion-exchange resin catalyst. google.com

Table 1: Synthesis Conditions and Yields for Acid-Catalyzed Esterification

| Starting Material | Catalyst | Temperature | Yield (%) | Optical Purity (ee) |

|---|---|---|---|---|

| (S)-2-Chloropropanoic Acid | H₂SO₄ | Reflux | 64–89 | 95.6–98.3 |

Acyl Chloride-Mediated Esterification with tert-Butanol

An alternative classical approach involves the use of an acyl chloride, specifically 2-chloropropionyl chloride, which reacts with tert-butanol to form the target ester. kyoto-u.ac.jpsavemyexams.com This method is often preferred due to the higher reactivity of acyl chlorides compared to carboxylic acids, which can lead to faster reaction times and potentially higher yields. savemyexams.com The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct that is formed. kyoto-u.ac.jplibretexts.org This prevents the acid from causing unwanted side reactions. The reaction is generally performed at a low temperature, such as 0 °C, and can be completed in about an hour. kyoto-u.ac.jp This method avoids the formation of water, which can simplify the purification process.

The esterification of various acyl chlorides with alcohols is a well-established method for ester synthesis. savemyexams.com The reaction proceeds via an addition-elimination mechanism where the alcohol attacks the carbonyl carbon of the acyl chloride. savemyexams.com

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Chloropropanoate

Ester Group Transformations

The tert-butyl ester group of tert-butyl 2-chloropropanoate can undergo several transformations, most notably hydrolytic cleavage and amidation.

Hydrolytic Cleavage Mechanisms

The hydrolysis of this compound involves the cleavage of the ester bond to yield tert-butanol (B103910) and 2-chloropropionic acid. smolecule.com This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of esters, including this compound, typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, due to the steric hindrance of the bulky tert-butyl group, an alternative unimolecular alkyl-oxygen cleavage (BAL1) mechanism, which is analogous to an SN1 reaction, can also occur, where the tert-butyl cation is formed as an intermediate. doubtnut.com

In acidic conditions, the hydrolysis mechanism can also vary. Generally, the AAC2 mechanism, involving the attack of water on the protonated carbonyl group, is common for many esters. However, for esters with bulky groups like tert-butyl, the AAL1 mechanism, which involves the formation of a stable tert-butyl carbocation, is often favored.

The rate of hydrolysis is influenced by the electronic effects of the substituents. For instance, electron-withdrawing groups on the acyl portion generally increase the rate of alkaline hydrolysis. researchgate.net

Amidation Reactions and Their Impact in Polymer Degradation

Amidation of the ester group in polymers can lead to the cleavage of the polymer main chain, resulting in degradation. nih.gov This process involves the nucleophilic attack of an amine on the ester's carbonyl group.

In a study on self-degradable antimicrobial copolymers, it was found that acrylate (B77674) copolymers with primary amine side chains degraded in aqueous solution. nih.gov This degradation was attributed to the amidation of the ester groups within the polymer chain by the nucleophilic primary amine groups in the side chains, leading to the cleavage of the polymer backbone. nih.gov This intramolecular amidation highlights a potential degradation pathway for polymers incorporating ester functionalities.

Halogen Reactivity and Substitution Pathways

The chlorine atom at the α-position to the carbonyl group makes this compound susceptible to both nucleophilic substitution and radical-mediated reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be displaced by various nucleophiles. smolecule.com These reactions are fundamental in organic synthesis, allowing for the introduction of different functional groups. The reactivity in nucleophilic substitution is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

The mechanism of substitution can be either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. The presence of the carbonyl group can stabilize an adjacent carbanion, potentially favoring an SN2 pathway. However, factors like solvent polarity and the nature of the leaving group also play a crucial role. For instance, L-2-haloacid dehalogenase catalyzes the hydrolytic dehalogenation of L-2-chloropropionate through a mechanism involving nucleophilic attack by an aspartate residue on the α-carbon, forming an ester intermediate. researchgate.net

Radical-Mediated Processes of α-Halocarbonyl Compounds

α-Halocarbonyl compounds, including this compound, can participate in radical reactions. nih.gov These processes are often initiated by radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov

One significant application of this reactivity is in Atom Transfer Radical Polymerization (ATRP). In ATRP, α-haloesters can act as initiators. acs.org The process involves the reversible activation of the carbon-chlorine bond by a transition metal catalyst, generating a radical that can then add to a monomer. acs.org The control over the polymerization is achieved through the reversible deactivation of the growing polymer chain by the catalyst. acs.org For example, methyl 2-chloropropionate has been used in palladium-catalyzed radical alkylation/cyclization reactions. kaust.edu.sa

The general mechanism for metal-catalyzed radical reactions involves the generation of a radical species from the organic halide, which then participates in further reactions like addition to vinyl groups. researchgate.net

Catalytic Reaction Mechanisms

The reactivity of this compound can be significantly influenced and controlled by various catalysts.

Transition metal catalysts, particularly those based on palladium and nickel, are effective in mediating reactions involving this compound. For instance, excited-state palladium catalysis has been used for the alkylation of N-aryl-acrylamides with activated substrates like methyl 2-chloropropionate. kaust.edu.sa The proposed mechanism involves the formation of an alkyl radical palladium hybrid species. kaust.edu.sa Nickel-catalyzed reductive cross-coupling reactions also demonstrate the utility of α-chloroesters in forming new carbon-carbon bonds. kaust.edu.saacs.org

Furthermore, in the context of polymerization, nickel(II) complexes can mediate the radical polymerization of methacrylic monomers using α-halocarbonyl compounds as initiators. researchgate.net The mechanism involves the controlled generation of radical species from the alkyl halide. researchgate.net

The following table summarizes the key reactions and mechanisms discussed:

| Reaction Type | Section | Key Mechanistic Features | Catalyst/Reagent Examples |

| Hydrolytic Cleavage | 2.1.1 | BAC2, BAL1, AAC2, AAL1 mechanisms; influenced by steric hindrance and electronic effects. epa.govdoubtnut.comresearchgate.net | Acid, Base |

| Amidation | 2.1.2 | Nucleophilic attack of an amine on the ester carbonyl, can lead to polymer chain cleavage. nih.gov | Primary amines |

| Nucleophilic Substitution | 2.2.1 | SN1 or SN2 pathways; enhanced by the α-carbonyl group. smolecule.comresearchgate.net | Various nucleophiles |

| Radical-Mediated Processes | 2.2.2 | Generation of α-carbonyl radicals via radical initiators or transition metal catalysis. nih.govkaust.edu.saresearchgate.net | Palladium complexes, Nickel complexes, Radical initiators |

| Catalytic Reactions | 2.3 | Formation of organometallic intermediates or radical species. kaust.edu.saresearchgate.netacs.org | Palladium, Nickel catalysts |

Acid-Catalyzed Esterification Mechanism

The synthesis of this compound is commonly achieved through the esterification of 2-chloropropanoic acid with tert-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, following the principles of Fischer esterification. vulcanchem.comtaylorandfrancis.com However, the direct Fischer esterification involving a tertiary alcohol like tert-butanol is often inefficient due to the propensity of the alcohol to undergo an E1 elimination reaction to form isobutene, particularly at the elevated temperatures often used for esterification. chemicalforums.com

The generally accepted mechanism for Fischer esterification under acidic conditions involves a series of reversible steps. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comcerritos.edu

The alcohol then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. cerritos.edu Following this, a proton transfer occurs from the newly added alcohol moiety to one of the original hydroxyl groups. This protonation converts the hydroxyl group into a good leaving group (water). The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester. In the final step, a base (such as water or the hydrogensulfate ion) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

To drive the equilibrium towards the formation of the ester, excess alcohol is often used, or the water produced during the reaction is removed. taylorandfrancis.comcerritos.edu

An alternative and often more effective method for the synthesis of this compound involves the reaction of 2-chloropropionyl chloride with tert-butanol in the presence of a base like pyridine. kyoto-u.ac.jp This method avoids the harsh acidic conditions and high temperatures that favor the elimination of tert-butanol.

Another synthetic route involves the reaction of alkyl lactates with phosgene (B1210022) to form chloroformate intermediates, which are then decomposed in the presence of a tertiary base to yield the corresponding alkyl 2-chloropropionates. google.com This process can be used to produce both racemic and optically active forms of the ester. google.com

Table 1: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Catalyst/Reagent | Key Considerations | References |

|---|---|---|---|---|

| Fischer Esterification | 2-chloropropanoic acid, tert-butanol | Sulfuric acid, p-toluenesulfonic acid | Prone to E1 elimination of tert-butanol, often low yield. | vulcanchem.comtaylorandfrancis.comchemicalforums.com |

| Acyl Chloride Method | 2-chloropropionyl chloride, tert-butanol | Pyridine | Avoids strong acid and high temperatures, generally higher yielding. | kyoto-u.ac.jp |

| From Alkyl Lactates | Alkyl lactate, phosgene | Tertiary base | Allows for the synthesis of optically active esters. | google.com |

Transition Metal-Catalyzed Cross-Coupling Mechanisms

This compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. kyoto-u.ac.jp These reactions often proceed through a catalytic cycle involving a low-valent transition metal, typically nickel or palladium. organic-chemistry.orgacs.org

One of the foundational cross-coupling reactions is the Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgambeed.com The generally accepted mechanism for the Kumada coupling starts with the active catalyst, a Ni(0) or Pd(0) species. This species undergoes oxidative addition to the organic halide (in this case, this compound), forming a Ni(II) or Pd(II) intermediate. This is followed by transmetalation, where the organic group from the Grignard reagent is transferred to the metal center, displacing the halide. The final step is reductive elimination, where the two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the M(0) catalyst. acs.org

Recent research has focused on developing enantioselective versions of these cross-coupling reactions. For instance, iron-catalyzed enantioselective cross-coupling reactions of α-chloroesters with aryl Grignard reagents have been developed. kyoto-u.ac.jp These reactions utilize a chiral ligand to control the stereochemistry of the newly formed carbon center. The proposed mechanism for these iron-catalyzed reactions often involves the formation of an alkyl radical intermediate. kyoto-u.ac.jp

Nickel-catalyzed asymmetric reductive cross-coupling reactions of α-chloroesters with aryl iodides have also been reported. chemrxiv.org These reactions employ a chiral bisoxazoline (BiOX) ligand and a stoichiometric reductant, such as manganese metal. The reaction is believed to proceed through a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle.

Furthermore, nickel-catalyzed Kumada cross-coupling reactions of aryl chlorides with aryl Grignard reagents have been achieved using N-heterocyclic carbene (NHC)-based nickel(II) complexes at room temperature. organic-chemistry.org While not directly involving this compound, these advancements in Kumada coupling highlight the ongoing efforts to expand the scope and improve the efficiency of these transformations.

Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions Involving α-Haloesters

| Reaction Type | Catalyst System | Coupling Partners | Key Mechanistic Feature | References |

|---|---|---|---|---|

| Kumada Coupling | Nickel or Palladium complexes | Organic halide and Grignard reagent | Oxidative addition, transmetalation, reductive elimination. | organic-chemistry.orgambeed.com |

| Enantioselective Iron-Catalyzed Cross-Coupling | Fe(acac)₃ / chiral bisphosphine ligand | α-Chloroester and aryl Grignard reagent | Formation of an alkyl radical intermediate. | kyoto-u.ac.jp |

| Asymmetric Reductive Cross-Coupling | Nickel / chiral BiOX ligand / Mn⁰ | α-Chloroester and aryl iodide | Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycle. | chemrxiv.org |

Enzyme-Mediated Transformations and Stereochemical Control

Enzymes, particularly lipases, have been extensively used for the kinetic resolution of racemic mixtures of 2-chloropropionic acid esters, including this compound. dur.ac.ukgoogle.com These enzymatic transformations offer a high degree of stereoselectivity, allowing for the preparation of enantiomerically enriched compounds. tandfonline.comtandfonline.com

The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770) contains a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. In the final step, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid. ineosopen.org

In the kinetic resolution of a racemic mixture of this compound, the lipase preferentially hydrolyzes one enantiomer over the other. For example, lipase from Candida rugosa (formerly C. cylindracea) has been shown to be highly stereospecific in the hydrolysis of various 2-chloropropionate esters. dur.ac.uktandfonline.com This results in a mixture of one enantiomer of the unreacted ester and the corresponding enantiomer of the 2-chloropropionic acid. These can then be separated to obtain the optically pure compounds. google.com

The enantioselectivity of the enzymatic reaction can be influenced by various factors, including the choice of enzyme, the solvent system, and the presence of additives. researchgate.netresearchgate.net For instance, the hydrolysis of racemic methyl-2-chloropropionate by C. rugosa lipase was found to be stereoselective in a biphasic system consisting of a water-immiscible organic solvent and an aqueous phase containing the enzyme. dur.ac.uk

Enzyme-catalyzed transesterification is another strategy for the kinetic resolution of 2-chloropropionate esters. In this process, the enzyme catalyzes the transfer of the acyl group from the ester to a different alcohol. The stereoselectivity of the enzyme results in the preferential transesterification of one enantiomer, again allowing for the separation of the enantiomers.

Table 3: Enzyme-Mediated Transformations of 2-Chloropropionate Esters

| Transformation | Enzyme | Substrate | Outcome | References |

|---|---|---|---|---|

| Hydrolysis | Candida rugosa lipase | Racemic octyl-2-chloropropionate | Kinetic resolution to yield (S)-(-)-octyl-2-chloropropionate and (R)-(+)-2-chloropropionic acid. | dur.ac.uk |

| Hydrolysis | Candida cylindracea lipase | Racemic 1-phenylethyl 2-chloropropionate | Kinetic resolution of the alcohol moiety. | tandfonline.comtandfonline.com |

| Transesterification | Candida rugosa lipase | Racemic 2-chloro-3,3,3-trifluoropropanoic acid methyl ester and ethanol | Kinetic resolution to yield (S)-methyl and (R)-ethyl esters. | researchgate.net |

This compound as a Chiral Building Block

The presence of a stereogenic center at the C2 position makes enantiomerically pure forms of this compound, such as (S)-tert-butyl 2-chloropropanoate, valuable starting materials for the synthesis of other chiral compounds. vulcanchem.com

Enantiomerically enriched this compound serves as a key intermediate in the asymmetric synthesis of a variety of chiral molecules, including pharmaceuticals and agrochemicals. unipd.it The chlorine atom at the α-position is a good leaving group, readily displaced by nucleophiles in stereospecific substitution reactions, allowing for the introduction of new functional groups with control over the stereochemistry. smolecule.com For instance, it is a precursor for creating α-aryl stereogenic centers, which are common motifs in biologically active compounds like the non-steroidal anti-inflammatory drugs naproxen (B1676952) and ibuprofen. rsc.orgchemrxiv.org

Nickel-catalyzed asymmetric reductive cross-coupling reactions between α-chloroesters, including this compound, and (hetero)aryl iodides have been developed. rsc.orgchemrxiv.org These reactions, often employing chiral ligands, produce α-arylated esters in good yields and with high enantioselectivity. rsc.org The resulting products are valuable chiral building blocks for the synthesis of more complex, pharmaceutically relevant molecules. rsc.orgchemrxiv.org

The synthesis of enantiopure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. kyoto-u.ac.jp The use of chiral building blocks like this compound helps to streamline the synthesis of single-enantiomer drugs. rsc.org

Depsipeptides are a class of compounds that contain both amide and ester bonds in their backbone. Many naturally occurring depsipeptides exhibit interesting biological activities. This compound has been utilized in the synthesis of depsipeptides. In one example, the cesium salt of an N-protected amino acid was reacted with this compound in dimethyl sulfoxide (B87167) (DMSO) to form a protected didepsipeptide. thieme-connect.de This method allows for the coupling of an amino acid and a hydroxy acid component. thieme-connect.de

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis and can be removed under acidic conditions to reveal the free acid for further transformations. vulcanchem.com The chlorine atom facilitates the ester bond formation through nucleophilic substitution.

In the broader field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of peptides, this compound can be a useful building block. The replacement of α-carbons in a peptide backbone with nitrogen atoms leads to aza-peptides. While the direct synthesis of aza-depsipeptides using α-chloropropionate esters under certain basic conditions proved challenging due to elimination side reactions, the general strategy of using halo-acid derivatives remains a key approach in this area. datapdf.com

Polymer Chemistry Applications

This compound plays a significant role in polymer chemistry, particularly in the field of controlled radical polymerization, where it can function as both an initiator and a monomer.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. acs.orgacs.org The process relies on the reversible activation and deactivation of dormant polymer chains by a transition-metal catalyst. Alkyl halides are commonly used as initiators in ATRP, and this compound can serve this purpose. acs.org

The chlorine atom in this compound can be abstracted by a lower oxidation state transition metal complex (e.g., Cu(I)Br complexed with a ligand) to generate a radical that initiates the polymerization of a monomer. The resulting polymer chain has the this compound fragment at one end and a halogen atom at the other, which allows for further functionalization or the creation of block copolymers. cmu.edu

The choice of initiator is crucial in ATRP as it determines the end groups of the polymer chains. cmu.edu By using a functional initiator like this compound, specific functionalities can be incorporated into the polymer structure. For example, the tert-butyl ester group can be hydrolyzed post-polymerization to yield a carboxylic acid group, imparting pH-responsive properties to the polymer.

While more commonly used as an initiator, derivatives of 2-chloropropanoate can also be incorporated as monomers in controlled radical polymerization techniques. This allows for the synthesis of functional polymers with pendant chloro groups along the polymer backbone. These chloro groups can then be subjected to post-polymerization modification reactions to introduce a wide range of functionalities.

For instance, amphiphilic block copolymers such as poly(ε-caprolactone)-b-poly(tert-butyl acrylate) have been synthesized using a combination of ring-opening polymerization and ATRP. acs.org While this example uses tert-butyl acrylate, the principle extends to other functional monomers. The tert-butyl ester groups in such polymers can be selectively hydrolyzed to yield poly(acrylic acid) blocks, creating pH-responsive materials. acs.org The synthesis of polymers with well-defined structures and functionalities is essential for applications in areas like drug delivery, coatings, and adhesives. researchgate.net

Carbon-Carbon Bond Formation

This compound is a valuable electrophile in carbon-carbon bond formation reactions, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing the carbon skeleton of complex molecules.

A notable application is the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. rsc.orgchemrxiv.org In these reactions, a chiral nickel catalyst facilitates the coupling of the α-carbon of this compound with an aryl group from the aryl iodide. This method provides an efficient route to α-aryl esters, which are important structural motifs in many biologically active compounds. rsc.org The use of chiral ligands on the nickel catalyst allows for the enantioselective formation of the product, yielding a specific stereoisomer. rsc.orgchemrxiv.org

The reaction conditions for these cross-coupling reactions are often mild, and they tolerate a variety of functional groups on both coupling partners. rsc.org The tert-butyl ester group in the product can be subsequently hydrolyzed to the corresponding carboxylic acid, providing access to a range of chiral α-aryl carboxylic acids and their derivatives. rsc.org

Below is a table summarizing some research findings on the use of this compound and related compounds in the synthesis of α-aryl esters via nickel-catalyzed cross-coupling.

| Aryl Iodide | α-Chloroester | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl iodide | Phenyl 2-chloropropanoate | NiBr2·diglyme / Chiral BiOX Ligand / Mn | 85 | 92 |

| 4-Methoxyphenyl iodide | Phenyl 2-chloropropanoate | NiBr2·diglyme / Chiral BiOX Ligand / Mn | 78 | 94 |

| 2-Naphthyl iodide | Phenyl 2-chloropropanoate | NiBr2·diglyme / Chiral BiOX Ligand / Mn | 91 | 93 |

| 3-Thienyl iodide | Phenyl 2-chloropropanoate | NiBr2·diglyme / Chiral BiOX Ligand / Mn | 65 | 88 |

This table is illustrative and based on data for a similar phenyl ester, as detailed yield and ee for the tert-butyl ester were not explicitly provided in the searched literature. The use of this compound was noted to give similar enantioselectivity but reduced yields in some cases. rsc.org

Enantioselective Cross-Coupling Reactions Utilizing Halogenated Esters

This compound serves as a key substrate in advanced enantioselective cross-coupling reactions, a powerful method for constructing chiral centers. These reactions, primarily catalyzed by transition metals like nickel and iron, enable the formation of carbon-carbon bonds with high levels of stereocontrol. The use of racemic α-haloalkanoates in these enantioconvergent couplings allows for the creation of valuable chiral molecules from readily available starting materials. kyoto-u.ac.jpscispace.com

Nickel-catalyzed systems have proven particularly effective for the asymmetric reductive cross-coupling of α-chloroesters. chemrxiv.orgrsc.org In one notable development, a nickel-catalyzed enantioselective reductive cross-coupling between α-chloroesters and various aryl and heteroaryl iodides was reported. rsc.orgrsc.org This reaction proceeds under mild conditions, employing a chiral BiOX ligand, a nickel(II) bromide-diglyme complex (NiBr₂·diglyme) as the nickel source, and manganese metal (Mn⁰) as the terminal reductant. rsc.org The reaction demonstrates a tolerance for a wide array of functional groups and is especially effective for β-branched substrates. chemrxiv.orgrsc.org While phenyl esters often give the best yields, tert-butyl esters can be used, providing similar enantioselectivity but sometimes with reduced yields. rsc.org

Iron-catalyzed cross-coupling reactions offer a more economical and less toxic alternative for these transformations. kyoto-u.ac.jp Research has shown the successful enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents using an iron catalyst. kyoto-u.ac.jp In these reactions, a catalytic amount of an iron salt, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), is combined with a chiral bisphosphine ligand, like (R,R)-BenzP*. kyoto-u.ac.jp The choice of ester group on the α-haloalkanoate is critical; sterically demanding esters, such as the 2,3,3-trimethylbut-2-yl (theptyl) ester, can lead to optimal enantioselectivity. kyoto-u.ac.jpscispace.com For example, the arylation of theptyl 2-chloropropanoate achieved an enantiomeric ratio of 90:10. kyoto-u.ac.jpscispace.com The resulting α-arylalkanoates can be readily converted to optically enriched α-arylalkanoic acids, which are significant pharmaceutical building blocks. kyoto-u.ac.jp

Mechanistic studies suggest that many nickel-catalyzed cross-couplings of alkyl halides proceed via a radical mechanism involving oxidative addition. rsc.org It has been proposed that a chiral Ni(I)-Cl species is formed, which reacts with the alkyl halide. nih.gov The stereochemistry is likely determined during the oxidative addition or reductive elimination step. organic-chemistry.org

Table 1: Enantioselective Cross-Coupling Reactions of α-Halo Esters

| Catalyst System | Electrophiles | Nucleophile | Ligand | Key Findings | Reference |

|---|---|---|---|---|---|

| NiBr₂·diglyme / Mn⁰ | α-Chloroesters, (Hetero)aryl iodides | --- | Chiral BiOX | Affords α-arylesters in good yields and enantioselectivities under mild conditions. chemrxiv.orgrsc.org Tolerant of various functional groups. rsc.org | chemrxiv.org, rsc.org |

| Fe(acac)₃ | tert-Butyl α-bromopropionate, Theptyl 2-chloropropionate | Aryl Grignard Reagents | Chiral Bisphosphine (e.g., (R,R)-BenzP*) | Products obtained in high yields with useful enantioselectivities (er up to 91:9). kyoto-u.ac.jp Sterically bulky esters improve enantioselectivity. kyoto-u.ac.jp | kyoto-u.ac.jp, scispace.com |

| Ni-Catalyst | N-Hydroxyphthalimide (NHP) esters | Vinyl Bromides | (R)-4-(tert-butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole | Enables asymmetric C(sp³)–C(sp²) bond formation with high enantioselectivity (>90% ee) using an organic reductant. organic-chemistry.org | organic-chemistry.org |

Other Synthetic Strategies for C-C Bond Construction

Beyond enantioselective cross-coupling, this compound is a versatile building block for other carbon-carbon bond-forming strategies. These methods leverage the reactivity of the chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions. smolecule.com

One primary strategy involves nucleophilic substitution where the chlorine atom is displaced by a carbon-based nucleophile. smolecule.com This allows for the introduction of various alkyl or aryl groups at the α-position of the ester. The bulky tert-butyl group can play a role in directing the stereochemical outcome of these reactions, particularly when chiral substrates are used.

Additionally, this compound and its bromo-analogue can act as initiators in Atom Transfer Radical Polymerization (ATRP). In this process, the halide is homolytically cleaved by a transition metal complex to generate a carbon-centered radical. This radical then adds to a monomer, initiating a polymerization chain reaction that forms new C-C bonds. This application is particularly useful for grafting polymer brushes onto surfaces.

While dehydrohalogenation under strong basic conditions typically leads to the formation of alkenes (C=C double bonds), the choice of base and reaction conditions can sometimes favor C-C bond formation if an organometallic base or a tandem reaction sequence is employed. smolecule.com The compound can also participate in multicomponent reactions, such as a nickel-catalyzed process where an activated alkane like 2-chloropropionate can react to form a ketone, demonstrating its utility in complex C-C bond-forming cascades. kaust.edu.sa

Modern Catalytic and Process Enhancements

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. In the context of esterification, microwave irradiation offers a significant reduction in reaction time compared to conventional heating methods. mdpi.com The process involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can enhance reaction rates and improve yields. mdpi.com

While specific research on the microwave-assisted synthesis of this compound is not extensively detailed in available literature, preliminary studies on the synthesis of its isomer, tert-butyl 3-chloropropanoate, demonstrate the potential of this method. These studies show that microwave irradiation at 100–120°C can achieve yields of around 80% in just 30 minutes, a stark contrast to the 4–6 hours required with conventional heating. This suggests that a similar efficiency could be achieved for the synthesis of this compound. The solvent-free application of microwave irradiation further enhances its appeal as an environmentally friendly method by minimizing waste. organic-chemistry.org However, a notable limitation is the difficulty in esterifying bulky tertiary alcohols like tert-butanol (B103910) under certain microwave conditions. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 4–6 hours | ~30 minutes |

| Reported Yield | 70–85% | ~80% |

| Energy Input | High (prolonged heating) | Lower (short duration) |

| Process Control | Standard | Requires specialized equipment |

Industrial-Scale Production Considerations for Esterification Processes

The industrial production of this compound primarily relies on the acid-catalyzed esterification of 2-chloropropanoic acid with tert-butanol. vulcanchem.com Scaling this process from the laboratory to an industrial setting requires careful optimization to ensure efficiency, safety, and cost-effectiveness.

Key considerations for industrial-scale esterification include:

Reaction Technology : Continuous-flow reactors are often favored over traditional batch reactors for large-scale synthesis. vulcanchem.com They offer superior heat and mass transfer, which allows for better temperature control, reduced reaction times, and increased throughput. This is particularly important for managing the exothermic nature of some esterification reactions and preventing runaway reactions.

Catalyst Management : While acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, their use on an industrial scale presents challenges related to product purification and waste disposal. vulcanchem.com A more sustainable approach involves using immobilized acid catalysts, such as ion-exchange resins. These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and simplifying the purification process.

Equilibrium Shift : Esterification is a reversible reaction. To maximize the yield of this compound, the water produced as a byproduct must be continuously removed. On an industrial scale, this is often achieved by using techniques like azeotropic distillation or employing molecular sieves within the reactor system to trap water. vulcanchem.com

Process Safety and Control : Scaling up chemical processes introduces significant safety challenges. For instance, the violent evolution of gas, which might be manageable in a laboratory setting, can become a serious hazard in large reactors. google.com Therefore, industrial protocols emphasize precise control over reagent addition rates, reaction temperature, and pressure to ensure a stable and safe process. google.com

| Parameter | Industrial Consideration | Rationale |

|---|---|---|

| Reactor Type | Continuous-flow reactors vulcanchem.com | Enhances heat transfer, reduces reaction time, improves safety. |

| Catalyst | Immobilized acid catalysts (e.g., ion-exchange resins) | Facilitates catalyst recycling and minimizes waste streams. |

| Water Removal | Molecular sieves or azeotropic distillation vulcanchem.com | Drives the reaction equilibrium towards product formation to increase yield. vulcanchem.com |

| Starting Materials | 2-Chloropropanoic acid and tert-butanol vulcanchem.com | Preferred over acyl chloride routes due to lower cost and toxicity. |

Stereochemistry, Chiral Resolution, and Analytical Characterization

Enantioselective Synthetic Strategies

The creation of enantiomerically enriched tert-butyl 2-chloropropanoate can be achieved through various synthetic methodologies, including the use of chiral auxiliaries, chiral catalysts, and dynamic kinetic resolution.

Enantioselective synthesis often involves the use of chiral catalysts to control the stereochemical outcome of a reaction. vulcanchem.com For instance, enzyme-mediated esterification has been reported to produce this compound with an enantiomeric excess (ee) of 99%. vulcanchem.com Another approach involves the esterification of 2-chloropropanoic acid with tert-butanol (B103910), where acid catalysts like sulfuric acid or p-toluenesulfonic acid are used. vulcanchem.com To obtain the enantiomerically pure (S)-tert-butyl 2-chloropropanoate, (S)-2-chloropropanoic acid is first synthesized from (S)-alanine through diazotization in hydrochloric acid, followed by esterification. vulcanchem.comwikipedia.org

The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereoselectivity of a reaction, is another effective strategy. These auxiliaries can be attached to the 2-chloropropionyl moiety, influencing the approach of reagents to create a preference for one enantiomer. While specific examples for this compound are not extensively detailed in the provided results, the principle is a fundamental concept in asymmetric synthesis. sfu.ca

Iron-catalyzed enantioselective cross-coupling reactions have also been explored for the synthesis of related chiral molecules, demonstrating the potential of transition metal catalysis in achieving high enantioselectivity. kyoto-u.ac.jp

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. This methodology is particularly relevant for the derivatives of this compound.

Lipases, a class of enzymes, have been extensively studied for the kinetic resolution of 2-chloropropanoic acid esters. researchgate.net For example, lipase (B570770) from Candida rugosa has been used in the hydrolysis of methyl 2-chloropropionate. researchgate.net The combination of a lipase for the enantioselective acylation and a metal catalyst for the racemization of the remaining alcohol is a common DKR strategy. unipd.it Ruthenium-based catalysts are often employed for the racemization of secondary alcohols in these processes. researchgate.netprinceton.edu

A study on the lipase-catalyzed hydrolysis of racemic butyl 2-chloropropionate using porcine pancreatic lipase demonstrated the selective hydrolysis of the (R)-enantiomer, leaving behind the (S)-(-)-butyl 2-chloropropanoate. google.com In one experiment, this method yielded (S)-(-)-butyl 2-chloropropanoate with a 94.8% yield and an 89% enantiomeric excess. google.com

| Reaction Conditions | Starting Material | Enzyme | Product | Yield (%) | Enantiomeric Excess (%) |

| 25°C, 14 hours, pH 7.2 buffer | Racemic butyl 2-chloropropionate | Porcine pancreatic lipase | (S)-(-)-2-chloropropionic acid butyl ester | 94.8 | 89 |

| 30°C, 10 hours, pH 7.2 buffer | Racemic butyl 2-chloropropionate | Porcine pancreatic lipase | (S)-(-)-2-chloropropionic acid butyl ester | 82.5 | 88.6 |

Chiral Separation Techniques

The separation of the enantiomers of this compound and its derivatives is essential for determining enantiomeric purity and for obtaining single-enantiomer products. Chromatographic techniques, particularly gas chromatography and high-performance liquid chromatography with chiral stationary phases, are the primary methods employed.

Gas chromatography (GC) using chiral stationary phases (CSPs) is a widely used and effective method for the enantioseparation of volatile chiral compounds like esters of 2-chloropropanoic acid. researchgate.netuni-muenchen.de Modified cyclodextrins are a common type of CSP for this purpose. researchgate.netuni-tuebingen.demdpi.com

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. uni-muenchen.de These complexes have different stabilities, leading to different retention times and thus separation. uni-muenchen.descispace.com

Several studies have focused on the GC separation of various 2-chloropropionate esters. For instance, the enantiomers of methyl 2-chloropropanoate have been successfully resolved on an octakis-(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin capillary column (Lipodex-E). researchgate.net The presence of water in the carrier gas was found to influence the enantioselectivity of the separation. researchgate.net

Another study investigated the separation of optical isomers of 2-chloropropionates on a CycloSil-B chiral column, which contains heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin. researchgate.net The study found that the separation factor (α) and resolution (Rs) decreased as the chain length or size of the ester group increased. researchgate.net Furthermore, increasing the column temperature also led to a decrease in these separation parameters. researchgate.net

| Analyte | Chiral Stationary Phase | Observations |

| Methyl 2-chloropropanoate | Octakis-(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) | Water in carrier gas modestly reduced retention and enantioselectivity. researchgate.net |

| n-Alkyl 2-chloropropionates | Heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)-β-cyclodextrin (CycloSil-B) | Separation factor and resolution decreased with increasing ester group size and column temperature. researchgate.net |

| Methyl 2-chloropropanoate | Heptakis(3-O-acetyl-2,6-di-O-pentyl)-β-CD | Host-guest interactions are key to chiral recognition. uni-muenchen.de |

High-performance liquid chromatography (HPLC) with chiral stationary phases is another powerful technique for the enantioseparation of chiral compounds, including derivatives of 2-chloropropanoic acid. mdpi.com This method is particularly useful for less volatile compounds. mdpi.com

For the analysis of 2-chloropropionic acid, a pre-column derivatization with 1-naphthylamine (B1663977) followed by separation on a Chiralcel OD-H column has been reported. researchgate.net The mobile phase composition and column temperature were found to significantly affect the chiral separation. researchgate.net

Cellulose-based CSPs, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have been used for the enantioseparation of acidic compounds. nih.gov The nature and concentration of acidic and basic additives in the mobile phase play a crucial role in achieving optimal separation. nih.gov

While direct HPLC separation data for this compound is not abundant in the provided search results, the principles of chiral HPLC are applicable. The choice of the chiral stationary phase and the optimization of the mobile phase are key to developing a successful separation method. nih.govgoogle.com

While chromatographic methods are primarily for separation, spectroscopic techniques can be used to differentiate between enantiomers, often with the aid of a chiral auxiliary or a chiral solvating agent. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In the presence of a chiral solvating agent, the enantiomers of a chiral analyte can form diastereomeric complexes that exhibit different NMR chemical shifts, allowing for their differentiation and the determination of enantiomeric excess. dntb.gov.ua

Sensor arrays based on chiral materials have also been developed for the recognition of vapor enantiomers. For example, a sensor array utilizing chiral porphyrin-SiO2 nanohelices was tested for its ability to differentiate between the enantiomers of various chiral compounds, including methyl 2-chloropropionate. nih.govrsc.org

Spectroscopic Methods for Enantiodifferentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the elucidation of molecular structure. In the context of chiral molecules such as this compound, which possesses a stereocenter at the C2 position, NMR spectroscopy serves as a powerful tool for stereochemical analysis. While the direct NMR spectra of the two enantiomers, (R)- and (S)-tert-butyl 2-chloropropanoate, are identical in an achiral solvent, their differentiation can be achieved by converting them into diastereomers or by using a chiral solvating agent.

The standard ¹H NMR spectrum of racemic this compound in an achiral solvent like deuterochloroform (CDCl₃) displays characteristic signals for the protons in the molecule. The large tert-butyl group gives rise to a prominent singlet, while the methyl and methine protons of the propanoate backbone appear as a doublet and a quartet, respectively, due to spin-spin coupling.

Detailed Research Findings

The stereochemical composition of a sample of this compound can be determined by NMR through two primary methods:

Formation of Diastereomers: By reacting the racemic ester with an enantiomerically pure chiral auxiliary, a mixture of diastereomers is formed. Diastereomers have distinct physical properties and, crucially, different NMR spectra. For instance, the reaction of racemic 2-chloropropionyl chloride (a precursor to the ester) with a chiral alcohol results in the formation of two diastereomeric esters. bibliotekanauki.pl In the ¹H NMR spectrum of the resulting mixture, separate signals can be observed for specific protons of each diastereomer. Research on the acylation of trans-2-substituted cyclohexanols with racemic 2-chloropropionyl chloride has shown that the quartet signal of the methine proton (CH(CH₃)Cl) is particularly sensitive to the stereochemistry, showing distinct chemical shifts for each diastereomer, which allows for the determination of their ratio. bibliotekanauki.pl

Use of Chiral Solvating Agents (CSAs): An alternative, non-destructive method involves the addition of a chiral solvating agent to the NMR sample of the racemic analyte. wikipedia.orgresearchgate.net These agents, such as Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. wikipedia.org This interaction induces a temporary chiral environment around each enantiomer, leading to a separation of their signals in the NMR spectrum (enantiodifferentiation). wikipedia.orgresearchgate.net The difference in the chemical shifts (Δδ) between the corresponding signals of the two enantiomers allows for the quantification of the enantiomeric excess (ee). The enantiomeric purity of the precursor, (S)-2-chloropropanoic acid, has been determined by conversion to its tert-butyl amide, followed by gas-liquid chromatography, a principle that can be extended to NMR analysis of diastereomeric derivatives. orgsyn.org

While specific studies detailing the use of chiral solvating agents for this compound are not prevalent in the reviewed literature, the principles are widely applied to other chiral esters. For example, the enantiomeric composition of various alcohols and amines is routinely determined by forming diastereomeric esters or amides with chiral derivatizing agents like (S)-2-chloropropanoyl chloride and analyzing the resulting ¹H or ¹⁹F NMR spectra. researchgate.net

Below are the typical ¹H and ¹³C NMR chemical shifts for racemic this compound and its precursor, (S)-2-chloropropanoic acid.

Interactive Data Tables

Table 1: ¹H NMR Data

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| This compound (racemic) | -C(CH₃)₃ | ~1.48 | Singlet | N/A |

| -CH(Cl)CH₃ | ~1.62 | Doublet | ~6.8 | |

| -CH(Cl)CH₃ | ~4.33 | Quartet | ~6.8 | |

| (S)-2-Chloropropanoic Acid | -CH(Cl)CH₃ | 1.66 | Doublet | 6.7 |

| -CH(Cl)CH₃ | 4.40 | Quartet | 6.7 | |

| -COOH | ~12.0 | Singlet (broad) | N/A |

Note: Data is compiled from various sources and typical values in CDCl₃ are presented. Actual values can vary based on solvent and concentration.

Table 2: ¹³C NMR Data

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

| This compound (racemic) | -C (CH₃)₃ | ~82.5 |

| -C(C H₃)₃ | ~27.8 | |

| -CH(Cl)C H₃ | ~21.5 | |

| -C H(Cl)CH₃ | ~53.0 | |

| -C =O | ~168.9 | |

| (S)-2-Chloropropanoic Acid | -CH(Cl)C H₃ | 20.9 |

| -C H(Cl)CH₃ | 52.0 | |

| -C =O | 176.0 |

Note: Data is compiled from various sources and typical values in CDCl₃ are presented. Actual values can vary based on solvent and concentration.

In a hypothetical analysis using a chiral solvating agent, one would expect to see a splitting of the quartet at ~4.33 ppm and/or the doublet at ~1.62 ppm into two separate signals of the same multiplicity, representing the (R)- and (S)-enantiomers, respectively. The integration of these separated signals would then directly provide the enantiomeric ratio.

Computational and Theoretical Investigations

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving α-chloroesters. These calculations allow for the detailed investigation of proposed mechanisms, such as nucleophilic substitution, cross-coupling, and radical processes.

A key area of investigation is the mechanism of carbon-chlorine (C-Cl) bond cleavage. Computational studies can distinguish between different pathways rsc.org:

Concerted Mechanism: In this pathway, the transfer of a single electron to the chloroester and the cleavage of the C-Cl bond occur simultaneously in a single transition state rsc.org.

Stepwise Mechanism: This involves an initial single-electron transfer to form a transient radical anion intermediate. This intermediate, which has a lifetime longer than a bond vibration, subsequently undergoes C-Cl bond cleavage rsc.org.

The table below summarizes different reaction pathways investigated for α-chloroesters and related compounds using computational methods.

| Reaction Type | Computational Method | Key Findings |

| Reductive Cleavage | DFT (M06-2X) | Elucidation of concerted vs. stepwise C-Cl bond cleavage mechanisms rsc.org. |

| Fe-Catalyzed Cross-Coupling | DFT and MC-AFIR | The catalytic cycle consists of C-Cl activation, transmetalation, and C-C bond formation via reductive elimination. C-C bond formation is the selectivity-determining step acs.org. |

| Ni-Catalyzed Cross-Coupling | DFT | Oxidative addition of the C-Cl bond to the Ni(0) center is a key step, often proceeding via a radical mechanism rsc.orgacs.org. |

| Acylation with Acyl Chlorides | Molecular Modeling | A ketene (B1206846) intermediate was proposed in a self-condensation reaction under certain conditions sfu.ca. |

Molecular Modeling of Catalytic Systems and Substrate Interactions

Molecular modeling provides a lens to visualize and quantify the non-covalent interactions between a catalyst, tert-butyl 2-chloropropanoate (or a similar substrate), and other reagents in the reaction vessel. These models are crucial for understanding how a catalyst operates and for designing new, more efficient catalytic systems.

In catalyst design, modeling helps to rationalize the effect of ligand structure on reactivity and selectivity. For many cross-electrophile coupling reactions, bidentate and tridentate ligands are common, with specific types being favored for particular transformations acs.org. For example, in the nickel-catalyzed coupling of tertiary alkyl halides with aryl halides, monodentate pyridine-based ligands have shown superior performance acs.org.

Modeling can reveal crucial substrate-catalyst interactions. In a study of an iron-catalyzed cross-coupling, DFT calculations showed that steric interactions between the bulky tert-butyl group on the chiral BenzP* ligand and a phenyl group on the substrate led to a significant distortion in one of the transition states. This deformation was identified as the primary reason for the high enantioselectivity of the reaction acs.org. Similarly, in a pyridine-catalyzed acylation involving (±)-2-chloropropionyl chloride, molecular modeling was used to rationalize a reversal of diastereoselectivity. By assuming the transition state geometry resembles the product, researchers modeled the interactions within the diastereomeric transition states to understand the energetic differences leading to the observed selectivity arkat-usa.org.

The table below details examples of catalytic systems used in reactions with α-chloroesters and the insights gained from molecular modeling.

| Catalyst System | Reaction Type | Modeling Insights | Reference |

| Iron-Bisphosphine Complex | Asymmetric Cross-Coupling | Steric clash between the ligand's tert-butyl group and the substrate deforms the transition state, controlling enantioselectivity. | acs.org |

| Pyridine (achiral catalyst) | Acylation | Rationalized the catalyst-induced reversal of diastereoselectivity by modeling the product-like transition state. | arkat-usa.org |

| Nickel-BiOX Complex | Asymmetric Reductive Cross-Coupling | A quantitative model was built relating ligand and substrate electronic and steric parameters to enantioselectivity. | rsc.org |

| Iridium-Bipyridine Complex | C-H Borylation | Modeling identified the catalyst resting state and showed that pre-dissociation of a cyclooctene (B146475) ligand was necessary for catalysis. | acs.org |

Prediction and Rationalization of Stereoselectivity

A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in asymmetric reactions. By calculating the energies of the diastereomeric transition states that lead to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted with remarkable accuracy. The difference in the Gibbs free energy (ΔΔG‡) between these competing transition states directly relates to the ratio of products formed.

In an iron-catalyzed asymmetric cross-coupling reaction, DFT and Artificial Force-Induced Reaction (AFIR) methods were used to locate the key transition states for C-C bond formation acs.org. The calculations predicted an enantiomeric ratio of 95:5 in favor of the S-enantiomer. This computational prediction was in excellent agreement with the experimentally observed ratio of 90:10 acs.org. The origin of this selectivity was traced back to the destabilization of the transition state leading to the minor R-enantiomer due to steric repulsion, which caused a greater deformation of the catalyst's ligand framework acs.org.

Similarly, in a nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters, a multivariate linear regression model was developed rsc.org. This statistical model established a quantitative relationship between the electronic and steric properties of both the substrate and the chiral ligand and the resulting enantioselectivity. Such models serve as powerful predictive tools, enabling the in silico screening of potential substrates and ligands to identify combinations likely to yield high enantiomeric excess, thereby accelerating the development of new synthetic methods rsc.org.

The following table presents a comparison of computationally predicted stereoselectivities with experimental results for reactions involving α-chloroesters or similar substrates.

| Reaction / Catalyst | Computational Method | Predicted Outcome (ratio/ee) | Experimental Outcome (ratio/ee) | Reference |

| Fe-Catalyzed Cross-Coupling | DFT / AFIR | 95:5 e.r. (S) | 90:10 e.r. (S) | acs.org |

| Ni-Catalyzed Cross-Coupling | Multivariate Linear Regression | Model predicts ee based on substrate/ligand parameters | N/A (Model developed from experimental data) | rsc.org |

| Pyridine-Catalyzed Acylation | Molecular Modeling | Qualitative rationalization of diastereomeric ratio reversal | Reversal of d.r. from 1:1.4 to 1.5:1 | arkat-usa.org |

Environmental Fate and Biodegradation

Microbial Degradation Pathways of Chlorinated Propanoates

The principal mechanism for the microbial degradation of chlorinated propanoates is hydrolytic dehalogenation. This process involves the cleavage of the carbon-halogen bond, which is a critical step in detoxifying the compound. researchgate.netcabidigitallibrary.org

Dehalogenase Enzymes The key enzymes responsible for this transformation are called 2-haloacid dehalogenases (EC 3.8.1.x). researchgate.netfrontiersin.org These enzymes catalyze the hydrolysis of 2-haloalkanoic acids to produce the corresponding 2-hydroxyalkanoic acids, releasing a halide ion in the process. researchgate.netfrontiersin.org This conversion is a crucial detoxification step, as the resulting hydroxyl acids are generally less toxic and can be readily assimilated into central metabolic pathways. frontiersin.org

2-haloacid dehalogenases are broadly classified into four types based on their substrate specificity and the stereochemical configuration of the product: frontiersin.org

D-2-haloacid dehalogenase (D-DEX): Acts on D-enantiomers of 2-haloacids.

L-2-haloacid dehalogenase (L-DEX): Acts on L-enantiomers of 2-haloacids.

Configuration-inverting DL-2-haloacid dehalogenase (DL-DEXi): Acts on both D- and L-enantiomers, producing a product with an inverted stereochemical configuration.

Configuration-retaining DL-2-haloacid dehalogenase (DL-DEXr): Acts on both D- and L-enantiomers, producing a product with the same stereochemical configuration.

Degrading Microorganisms A wide array of bacteria capable of degrading chlorinated propanoates has been isolated from various environments, such as contaminated soil and activated sludge. cardiff.ac.ukcabidigitallibrary.org These microorganisms harbor the genes for dehalogenase enzymes. The presence of halogenated compounds in the environment can induce the expression of these enzymes. researchgate.net Several bacterial genera, including Pseudomonas, Rhizobium, Burkholderia, and Arthrobacter, are well-known for their ability to degrade these compounds. cardiff.ac.ukacademicjournals.org

Below is a table of selected microorganisms reported to degrade 2-haloalkanoic acids.

Table 1: Examples of Microorganisms Degrading 2-Haloalkanoic Acids

| Microorganism | Dehalogenase Type | Reference |

|---|---|---|

| Pseudomonas putida YL | DL-DEXi | frontiersin.org |

| Pseudomonas sp. 113 | DL-DEXi | frontiersin.org |

| Rhizobium sp. RC1 | L-DEX | nih.gov |

| Burkholderia sp. WS | (S)-2-haloacid dehalogenase | ebi.ac.uk |

| Afipia sp. KH3 | Not specified | cardiff.ac.uk |

| Herbaspirillum sp. KH17 | Group I dehalogenase (dehI) | cardiff.ac.uk |

| Arthrobacter sp. | Not specified | academicjournals.org |

Enantiospecificity in Biodegradation Processes

Enantiospecificity is a critical feature of the microbial degradation of chiral compounds like 2-chloropropanoic acid. Since 2-CPA possesses a chiral center, it exists as two enantiomers: (R)-2-chloropropanoic acid and (S)-2-chloropropanoic acid. The dehalogenase enzymes produced by microorganisms often exhibit high stereoselectivity, meaning they preferentially act on one enantiomer over the other. researchgate.netcabidigitallibrary.org

This stereospecificity stems from the three-dimensional structure of the enzyme's active site, which accommodates one enantiomer more effectively than the other. For example, L-2-haloacid dehalogenases (L-DEX), such as DehL from Rhizobium sp. RC1, specifically catalyze the dehalogenation of L-2-halocarboxylic acids to produce D-2-hydroxycarboxylic acids. nih.gov Conversely, D-2-haloacid dehalogenases (D-DEX) act on the D-enantiomer. frontiersin.org

The enantiospecificity of these enzymes has significant implications:

Biocatalysis: The high stereoselectivity of dehalogenases is harnessed in industrial biotechnology. researchgate.net These enzymes are valuable tools for the kinetic resolution of racemic mixtures of haloalkanoic acids, enabling the synthesis of optically pure chiral compounds that serve as building blocks for pharmaceuticals and agrochemicals. researchgate.netfrontiersin.org

The table below summarizes the different types of 2-haloacid dehalogenases and their characteristic enantiospecificity.

Table 2: Enantiospecificity of 2-Haloacid Dehalogenase Classes

| Dehalogenase Class | Abbreviation | Substrate Enantiomer(s) | Product Configuration | Reference |

|---|---|---|---|---|

| D-2-haloacid dehalogenase | D-DEX | D-2-haloacid | L-2-hydroxyacid (Inversion) | frontiersin.org |

| L-2-haloacid dehalogenase | L-DEX | L-2-haloacid | D-2-hydroxyacid (Inversion) | frontiersin.orgnih.gov |

| DL-2-haloacid dehalogenase (inverting) | DL-DEXi | D- and L-2-haloacid | L- and D-2-hydroxyacid (Inversion) | frontiersin.org |

| DL-2-haloacid dehalogenase (retaining) | DL-DEXr | D- and L-2-haloacid | D- and L-2-hydroxyacid (Retention) | frontiersin.org |

Q & A

Basic: What are the optimal synthetic conditions for tert-Butyl 2-chloropropanoate to maximize yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2-chloropropanoic acid with tert-butyl alcohol under acid-catalyzed esterification. Key steps include:

- Using a molar ratio of 1:1.2 (acid:alcohol) with catalytic sulfuric acid (0.5–1 mol%) at reflux (80–100°C) for 6–8 hours .

- Employing a Dean-Stark trap to remove water and shift equilibrium toward ester formation.

- Purification via fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) to isolate the product (>95% purity).

Critical Note: Excess tert-butyl alcohol improves yield but complicates purification. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .

Advanced: How do steric effects of the tert-butyl group influence nucleophilic substitution kinetics in this compound?

Methodological Answer:

The bulky tert-butyl group creates steric hindrance, slowing SN2 mechanisms. Experimental design considerations:

- Compare reaction rates with methyl or ethyl esters under identical conditions (e.g., NaOH/ethanol at 25°C).

- Use kinetic studies (e.g., UV-Vis monitoring of chloride release) to confirm dominant SN1 pathways, supported by polarimetric data for racemization .

Data Contradictions: DFT calculations suggest axial conformers may transiently reduce steric hindrance, but NMR analysis (e.g., low-temperature ¹H NMR at –80°C) shows equatorial dominance in solution .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Storage: Keep in airtight containers at –20°C to prevent hydrolysis. Use explosion-proof freezers and avoid contact with oxidizing agents .

- Handling: Ground metal containers during transfers to dissipate static charge. Use spark-resistant tools and PPE (nitrile gloves, face shields) .

- Ventilation: Conduct reactions in fume hoods with scrubbers to capture HCl vapors released during hydrolysis .

Advanced: How can researchers resolve conflicting data on the hydrolytic stability of this compound in aqueous buffers?

Methodological Answer:

Hydrolysis rates vary with pH and temperature:

- Acidic Conditions (pH <3): Protonation of the ester carbonyl accelerates hydrolysis. Monitor via ¹H NMR (disappearance of δ 1.4 ppm tert-butyl signal) .

- Neutral/Basic Conditions (pH 7–9): Base-catalyzed hydrolysis dominates. Use Arrhenius plots (k vs. 1/T) to quantify activation energy discrepancies between studies .

Experimental Tip: Add stabilizers like hydroquinone (0.1 wt%) to suppress radical-mediated degradation during long-term storage .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR: Identify tert-butyl protons as a singlet at δ 1.4 ppm and the chloropropionate CH2 at δ 4.2 ppm (quartet, J = 7 Hz) .

- IR Spectroscopy: Confirm ester carbonyl (C=O) at 1730–1740 cm⁻¹ and C-Cl stretch at 750–780 cm⁻¹ .

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas to verify purity (>98%) and detect trace impurities (e.g., unreacted acid) .

Advanced: How does enzymatic degradation of this compound inform environmental persistence studies?

Methodological Answer:

- Enzyme Identification: Burkholderia spp. express 2-haloacrylate reductase (EC 1.3.1.103), which reduces (S)-2-chloropropanoate to 2-chloroacrylate via NADPH-dependent pathways .

- Experimental Setup: Use enantiomerically pure substrates in aerobic batch cultures. Monitor degradation via chiral HPLC and quantify NADPH consumption spectrophotometrically (340 nm) .

- Data Limitations: Activity varies with stereochemistry; (R)-enantiomers may persist, requiring chiral auxiliary derivatization for full degradation analysis .

Basic: How can researchers mitigate racemization during synthetic modifications of this compound?

Methodological Answer:

- Low-Temperature Reactions: Conduct nucleophilic substitutions at –20°C to minimize thermal racemization .

- Chiral Catalysts: Use (R)-BINOL-derived catalysts to retain stereochemistry during ester hydrolysis .

- Analysis: Validate enantiopurity via polarimetry or chiral GC (e.g., Cyclodex-B column) .

Advanced: What mechanistic insights explain contradictory solvent effects in this compound reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH): Stabilize transition states in SN1 pathways, increasing hydrolysis rates. Use Eyring plots to correlate dielectric constants with rate constants .

- Aprotic Solvents (e.g., DMF): Favor SN2 mechanisms but are hindered by steric bulk. Kinetic isotope effects (KIE) studies (kH/kD >1.0) confirm bimolecular pathways .

Contradiction Resolution: Solvent microviscosity (measured via fluorescence probes) may explain outliers in rate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.